1H-Indene-1,1,3-tripropanenitrile

説明

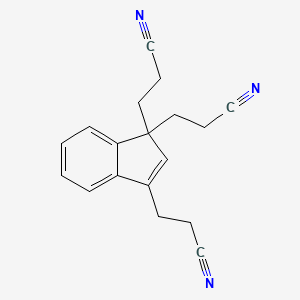

1H-Indene-1,1,3-tripropanenitrile is an organic compound with the molecular formula C18H17N3 It is characterized by its indene core structure, which is fused with a nitrile group and three propyl groups

準備方法

Synthetic Routes and Reaction Conditions: 1H-Indene-1,1,3-tripropanenitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of indene derivatives with nitriles in the presence of a catalyst can yield the desired compound. Specific reaction conditions, such as temperature, solvent, and catalyst type, play a crucial role in determining the yield and purity of the product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions: 1H-Indene-1,1,3-tripropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The indene core allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .

科学的研究の応用

Medicinal Chemistry Applications

Drug Development:

1H-Indene derivatives have been explored for their potential as pharmaceutical agents. The structural similarity of 1H-Indene-1,1,3-tripropanenitrile to known bioactive compounds allows it to serve as a scaffold for designing new drugs. For instance, research has indicated that modifications of indene structures can lead to compounds with anti-cancer properties.

Case Study:

A study published in Medicinal Chemistry demonstrated that derivatives of indenes exhibit significant activity against various cancer cell lines. The introduction of nitrile groups enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for further development as anti-cancer agents .

Material Science Applications

Organic Electronics:

The compound has potential applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as an electron acceptor makes it valuable in the formulation of active layers in these devices.

Data Table: Organic Electronic Properties

| Property | Value |

|---|---|

| Electron Affinity | High |

| Ionization Potential | Moderate |

| Photostability | Good |

Recent advancements have shown that incorporating this compound into polymer matrices improves charge transport properties, leading to enhanced device performance .

Organic Synthesis Applications

Synthetic Intermediates:

In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its reactivity allows for various transformations including nucleophilic additions and cycloadditions.

Case Study:

A research article detailed a novel synthetic route utilizing this compound to create isoquinoline derivatives through nitrogen insertion reactions. This method highlights the compound's utility in accessing complex nitrogen-containing heterocycles .

作用機序

The mechanism by which 1H-Indene-1,1,3-tripropanenitrile exerts its effects involves interactions with molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the indene core can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

類似化合物との比較

Indane-1,3-dione: Shares the indene core structure but differs in functional groups.

Indanone: Another indene derivative with distinct chemical properties.

Indene: The parent compound of the indene family, lacking the nitrile and propyl groups.

Uniqueness: Its ability to undergo a variety of chemical reactions and its potential in scientific research make it a valuable compound in both academic and industrial settings .

生物活性

1H-Indene-1,1,3-tripropanenitrile is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its unique indene structure combined with a tripropanenitrile moiety. This structural configuration may contribute to its biological properties, particularly in terms of lipophilicity and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C13H15N |

| Molecular Weight | 199.27 g/mol |

| Boiling Point | Not specified |

| Solubility | Varies (non-polar) |

Antimycobacterial Activity

Recent studies have highlighted the potential antimycobacterial properties of compounds related to this compound. For instance, research on structurally similar indole derivatives showed promising results against Mycobacterium tuberculosis (Mtb), indicating that modifications in the indole structure can lead to enhanced biological activity. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported as low as 8.4 µM, suggesting significant potency against drug-resistant strains of Mtb .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of various analogs of indole compounds on mammalian cell lines such as HepG2 and Vero cells. One notable compound demonstrated minimal toxicity at concentrations below 30 µM. The selectivity index was evaluated by comparing the cytotoxic effects on mammalian cells versus mycobacterial cells, with certain compounds showing favorable profiles that could lead to further development as therapeutic agents .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in bacterial growth and replication. Time-kill studies indicated that certain derivatives exhibit time-dependent bactericidal activity, which could imply a unique mode of action that warrants further exploration .

Study 1: Antimycobacterial Screening

A study focused on a series of 3-phenyl-1H-indoles revealed significant antimycobacterial activity against Mtb strains. The most effective compounds were assessed for their ability to inhibit growth over time, with results showing a reduction in viable cell counts correlating with increased concentrations of the tested compounds .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has provided insights into how modifications to the indole structure can enhance biological activity. Compounds exhibiting trifluoromethyl groups showed increased lipophilicity and reduced metabolic reactivity, which may contribute to their improved efficacy against Mtb .

特性

IUPAC Name |

3-[3,3-bis(2-cyanoethyl)inden-1-yl]propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3/c19-11-3-6-15-14-18(9-4-12-20,10-5-13-21)17-8-2-1-7-16(15)17/h1-2,7-8,14H,3-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGGADTVLFYLIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC2(CCC#N)CCC#N)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289644 | |

| Record name | 1H-Indene-1,1,3-tripropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1729-65-3 | |

| Record name | NSC62569 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indene-1,1,3-tripropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。